molecular formula C25H22ClNO6 B296688 methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate

Cat. No. B296688
M. Wt: 467.9 g/mol
InChI Key: UQYPQHKUCFGEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate, also known as Methyl CA-4, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of chromene derivatives and has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 involves its ability to disrupt the microtubule network in cancer cells. This disruption leads to cell cycle arrest and ultimately, cell death. The compound binds to the colchicine site on tubulin, preventing the formation of microtubules and inhibiting cell division.
Biochemical and Physiological Effects:
methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 in lab experiments is its potency. It has been shown to have a much stronger cytotoxic effect on cancer cells than other compounds currently used in cancer therapy. However, its low yield and complex synthesis method make it difficult to produce in large quantities, which can be a limitation for some experiments.

Future Directions

There are several future directions for research on methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4. One area of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that combining methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 with other compounds can enhance its cytotoxic effect and increase its efficacy. Additionally, research is needed to explore its potential use in the treatment of inflammatory diseases and other conditions. Finally, further studies are needed to optimize the synthesis method and increase the yield of the compound.

Synthesis Methods

The synthesis of methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 involves several steps, including the use of palladium catalysts and various reagents. The process is complex and requires expertise in synthetic chemistry. The yield of the final product is typically low, making it a challenging compound to produce in large quantities.

Scientific Research Applications

Methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate CA-4 has been extensively studied for its potential as an anticancer agent. Research has shown that it has a potent cytotoxic effect on cancer cells, particularly those of the lung, colon, and breast. Studies have also demonstrated its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C25H22ClNO6

Molecular Weight

467.9 g/mol

IUPAC Name

methyl 2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C25H22ClNO6/c1-30-21-11-15(5-10-19(21)32-13-14-3-6-16(26)7-4-14)22-18-9-8-17(28)12-20(18)33-24(27)23(22)25(29)31-2/h3-12,22,28H,13,27H2,1-2H3

InChI Key

UQYPQHKUCFGEMK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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